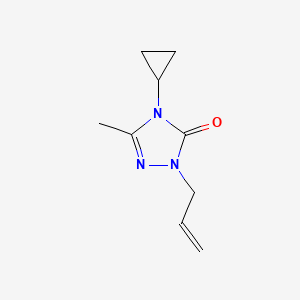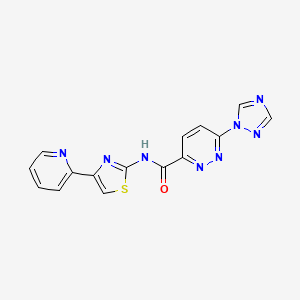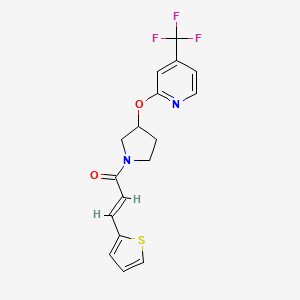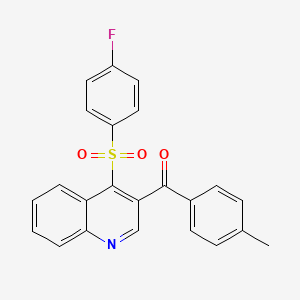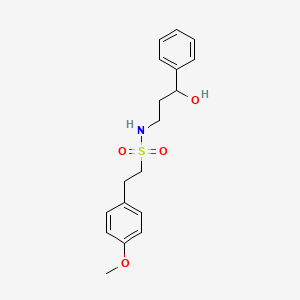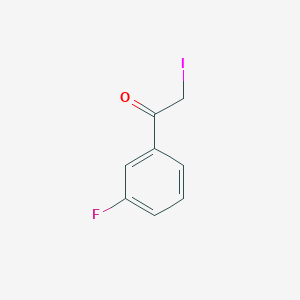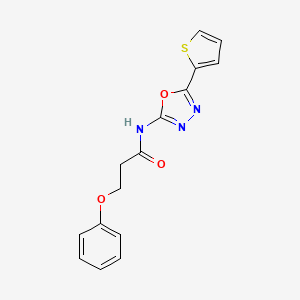
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride is a chemical compound with a unique structure that includes a morpholinone ring substituted with an aminomethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride typically involves the reaction of 4-methyl-3-morpholinone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the aminomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The morpholinone ring can also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.
相似化合物的比较
Similar Compounds
4-Methyl-3-morpholinone: Lacks the aminomethyl group, making it less versatile in chemical reactions.
6-(Aminomethyl)-3-morpholinone: Lacks the methyl group, which may affect its binding properties and reactivity.
4-Methyl-3-morpholinone hydrochloride: Similar structure but without the aminomethyl group, leading to different chemical properties.
Uniqueness
6-(Aminomethyl)-4-methyl-3-morpholinone hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
6-(aminomethyl)-4-methylmorpholin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8-3-5(2-7)10-4-6(8)9;/h5H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWILAJXCMIKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
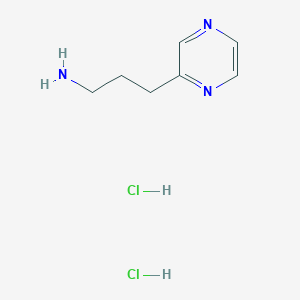
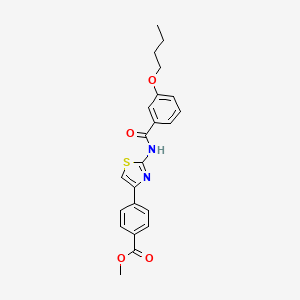
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)

